molecular formula C18H15ClN4OS B2903779 N-(4-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide CAS No. 894006-16-7

N-(4-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2903779
CAS RN: 894006-16-7
M. Wt: 370.86
InChI Key: PYTROOGCLRFAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide involves its binding to specific proteins and disrupting their interactions. This compound has been shown to bind to the protein tubulin, which plays a crucial role in cell division. By disrupting tubulin interactions, this compound can inhibit cell division and potentially be used as an anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its potential anti-cancer properties, this compound has also been shown to inhibit the growth of certain bacteria and fungi. Furthermore, it has been shown to have anti-inflammatory properties and can potentially be used to treat inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide in lab experiments is its specificity for certain proteins. This allows researchers to study the effects of disrupting specific protein-protein interactions. However, one limitation is that this compound may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving N-(4-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide. One direction is to further study its potential as an anti-cancer agent. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, this compound can potentially be modified to improve its specificity and reduce off-target effects.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has been achieved using a variety of methods. One such method involves the reaction of 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetic acid with 4-chlorobenzyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-(4-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has been studied for its potential applications in scientific research. One such application is its use as a tool to study protein-protein interactions. This compound has been shown to bind to specific proteins and disrupt their interactions, allowing researchers to study the effects of these interactions on cellular processes.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4OS/c19-14-6-4-13(5-7-14)11-21-17(24)12-25-18-9-8-16(22-23-18)15-3-1-2-10-20-15/h1-10H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTROOGCLRFAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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